VX-984

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

VX-984, also known as 0C33IBK195, M9831, M-9831, or UNII-0C33IBK195, is a selective and potent inhibitor of DNA-PKcs . DNA-PKcs is a critical factor in the repair of DNA double-strand breaks (DSBs), which are the most lethal and toxic of lesions to DNA .

Mode of Action

This compound interacts with its target, DNA-PKcs, by inhibiting its function . This inhibition results in a dose-dependent reduction in the efficiency of non-homologous end joining (NHEJ), a pathway that repairs DSBs . Furthermore, this compound treatment enhances the radiosensitivity of each GBM cell line in a concentration-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the non-homologous end joining (NHEJ) pathway . Inhibition of NHEJ by this compound results in compensatory increases in alternative repair pathways, specifically homologous recombination (HR) and microhomology-mediated end joining (mNHEJ) . This shift in repair mechanisms leads to an increase in DNA double-strand breaks (DSBs) .

Pharmacokinetics

It is noted that this compound is able to cross the blood-brain tumor barrier at sufficient concentrations, suggesting favorable distribution characteristics .

Result of Action

The molecular effect of this compound’s action is the inhibition of DNA-PKcs phosphorylation, which is a critical step in the NHEJ repair pathway . On a cellular level, this compound treatment results in an inability of malignant cells to resolve γ-H2AX foci, indicating an accumulation of unrepaired DSBs . This leads to enhanced radiosensitivity in glioblastoma cells .

Analyse Biochimique

Biochemical Properties

VX-984 plays a significant role in biochemical reactions, particularly in the repair of DNA DSBs. It interacts with DNA-PK, a critical enzyme in the NHEJ pathway . This compound inhibits DNA-PK, resulting in a concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It enhances the radiosensitivity of glioblastoma cells and non-small cell lung cancer (NSCLC) cells . This compound treatment results in a concentration-dependent enhancement of radiosensitivity, as defined by clonogenic analysis .

Molecular Mechanism

The molecular mechanism of this compound is primarily through the inhibition of DNA-PK, thereby affecting the NHEJ pathway . It inhibits the repair of radiation-induced DNA double-strand breaks in cells, suggesting that the radiosensitization induced by this compound is mediated by an inhibition of DNA repair .

Temporal Effects in Laboratory Settings

Over time, this compound shows a consistent ability to inhibit DNA-PK and enhance the radiosensitivity of cancer cells . It has been observed that this compound treatment results in a dose-dependent reduction in the efficiency of NHEJ .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In NSCLC patient-derived xenograft models, this compound significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD) when used in combination .

Metabolic Pathways

This compound is involved in the DNA repair metabolic pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway, and inhibits its function .

Subcellular Localization

Given its role as a DNA-PK inhibitor, it is likely to be found in the nucleus where DNA repair processes occur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du M9831 implique l'incorporation d'isotopes lourds stables tels que le deutérium dans la molécule du médicament. . Les voies de synthèse et les conditions réactionnelles spécifiques du M9831 sont propriétaires et ne sont pas divulguées publiquement en détail.

Méthodes de production industrielle

La production industrielle du M9831 implique généralement une synthèse à grande échelle utilisant des techniques avancées de génie chimique. Le composé est produit en différentes quantités, allant du milligramme au gramme, en fonction des exigences de la recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le M9831 subit plusieurs types de réactions chimiques, notamment :

Inhibition de la réparation par jonction d'extrémités non homologues (NHEJ) : Le M9831 inhibe efficacement le NHEJ, un mécanisme de réparation de l'ADN, et augmente les cassures double brin de l'ADN (DSB).

Amélioration de la radiosensibilité : Le M9831 améliore la radiosensibilité des cellules cancéreuses, les rendant plus sensibles à la radiothérapie.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant le M9831 comprennent le diméthylsulfoxyde (DMSO) pour la solubilisation et divers tampons pour maintenir des conditions de pH optimales .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le M9831 sont généralement liés à ses effets inhibiteurs sur la DNA-PK et l'augmentation subséquente des cassures double brin de l'ADN .

Applications de la recherche scientifique

Le M9831 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Le M9831 est utilisé dans des études relatives aux glioblastomes et au cancer du poumon non à petites cellules en raison de sa capacité à inhiber la DNA-PK et à améliorer la radiosensibilité.

Édition génétique : Le M9831 s'est avéré améliorer l'efficacité et la précision des techniques d'édition du génome telles que CRISPR/Cas9 en inhibant la DNA-PK.

Développement de médicaments : Le M9831 fait partie de recherches en cours visant à développer de nouveaux agents thérapeutiques qui ciblent les mécanismes de réparation de l'ADN.

Mécanisme d'action

Le M9831 exerce ses effets en inhibant sélectivement la protéine kinase dépendante de l'ADN (DNA-PK), une enzyme clé impliquée dans la voie de réparation de l'ADN par jonction d'extrémités non homologues (NHEJ) . En inhibant la DNA-PK, le M9831 augmente l'occurrence des cassures double brin de l'ADN, améliorant ainsi l'efficacité de la radiothérapie et d'autres traitements qui endommagent l'ADN .

Applications De Recherche Scientifique

M9831 has a wide range of scientific research applications, including:

Cancer Research: M9831 is used in studies related to glioblastomas and non-small cell lung cancer due to its ability to inhibit DNA-PK and enhance radiosensitivity.

Gene Editing: M9831 has been shown to improve the efficiency and precision of genome editing techniques such as CRISPR/Cas9 by inhibiting DNA-PK.

Drug Development: M9831 is part of ongoing research to develop new therapeutic agents that target DNA repair mechanisms.

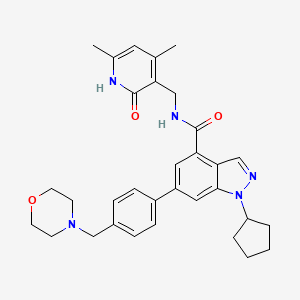

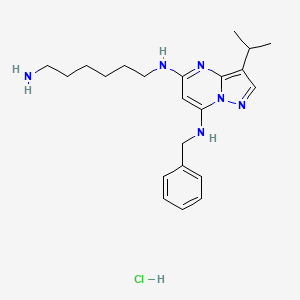

Comparaison Avec Des Composés Similaires

Composés similaires

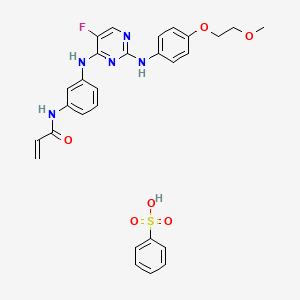

Peposertib (M3814) : Un inhibiteur de la DNA-PK en cours d'essais cliniques pour le traitement du cancer.

Unicité du M9831

Le M9831 est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et de ses puissants effets inhibiteurs sur la DNA-PK. Cela le rend particulièrement précieux dans la recherche sur les tumeurs cérébrales et autres cancers qui nécessitent une inhibition ciblée de la réparation de l'ADN .

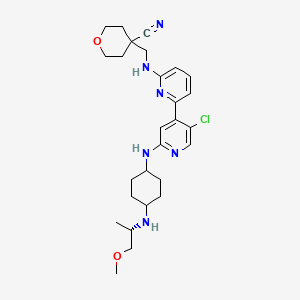

Propriétés

IUPAC Name |

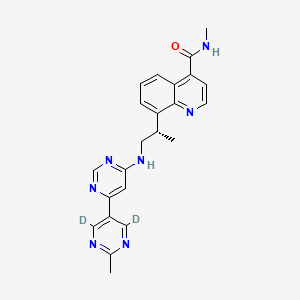

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-KIYKJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476074-39-1 | |

| Record name | VX-984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-984 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

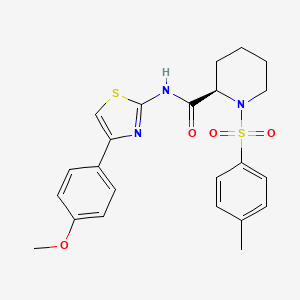

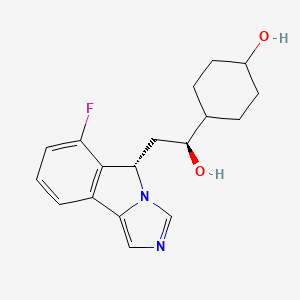

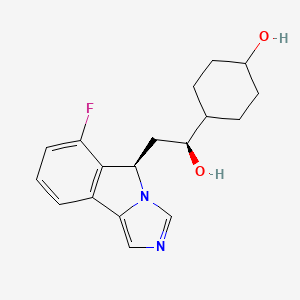

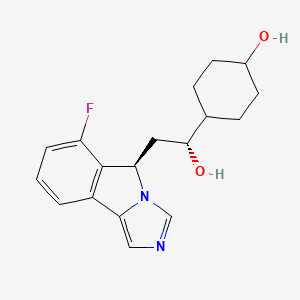

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)